2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid
Overview
Description
2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Compounds containing the benzothiazole moiety are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a base such as piperidine in a solvent like acetonitrile .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use as a therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth or tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
2-Substituted Benzothiazoles: Compounds with various substituents at the 2-position, exhibiting diverse biological activities
Uniqueness
2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is unique due to its specific structure, which combines the benzothiazole moiety with a butyric acid side chain.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-17-7-6-9(11(15)16)14-12-13-8-4-2-3-5-10(8)18-12/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBVDLYLCFPUNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349533 | |
Record name | 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436810-97-8 | |
Record name | 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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